molecular formula C7H14N4S B169161 N,N'-bis[(dimethylamino)methylene]thiourea CAS No. 121876-98-0

N,N'-bis[(dimethylamino)methylene]thiourea

Cat. No. B169161
M. Wt: 186.28 g/mol
InChI Key: XZJKOXKEGOLKDB-XVYDYJIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis[(dimethylamino)methylene]thiourea is a biochemical used for proteomics research . Its molecular formula is C7H14N4S and its molecular weight is 186.28 . It contains a total of 25 bonds, including 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 amidine derivatives, and 2 tertiary amines (aliphatic) .


Synthesis Analysis

While specific synthesis methods for N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as Bis(dimethylamino)methane are synthesized by the reaction of dimethylamine and formaldehyde .


Molecular Structure Analysis

The molecule contains a total of 26 atoms, including 14 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, and 1 Sulfur atom . It also contains 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 amidine derivatives, and 2 tertiary amines (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and a broad range of heterocyclic and fused heterocyclic derivatives .


Physical And Chemical Properties Analysis

The molecular weight of N,N’-Bis[(dimethylamino)methylene]thiourea is 186.28 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Synthesis of Heterobicyclic Compounds N,N'-bis[(dimethylamino)methylene]thiourea has been used as a starting material in the efficient regioselective synthesis of heterobicyclic compounds. This synthesis involves a key step where it reacts as thiazadiene, leading to diazadiene heterocycles, which further give rise to compounds such as thiazolopyrimidine and imidazo-1,3-thiazine through a double annulation reaction (Landreau et al., 2003).

  • Reactions with Sodium Enolate of Dimedone Research has shown that the reaction of compounds like N-(tosylmethyl)thiourea or N-(azidomethyl)thiourea, which are related to N,N'-bis[(dimethylamino)methylene]thiourea, with sodium enolate of dimedone leads to unexpected products. The end product of this reaction is bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)methane instead of the anticipated 8a-hydroxy-7,7-dimethyl-2-thioxoperhydroquinazolin-5-one (Shutalev & Kishko, 2000).

  • Synthesis of Thiophene Compounds in COX-2 Docking Studies In the field of medicinal chemistry, N,N'-bis[(dimethylamino)methylene]thiourea has been utilized in the synthesis of new thiophene compounds. These compounds were synthesized from reactions involving cross-conjugated enaminothiones and α-bromoketones/ethyl bromoacetate. This synthesis also includes the formation of heterocycles like 1,3-thiazine and functionalized thiopyran. The binding conformations of these compounds were studied in the active site of the Cyclooxygenase-2 (COX-2) enzyme (Singh et al., 2011).

  • Intramolecular Hydrogen Bonds in Aryl-substituted Thiourea Compounds Research has also focused on aryl-substituted thiourea compounds like N,N'-bis[2-(dimethylamino)phenyl]thiourea. These compounds exhibit intramolecular hydrogen bonds, as evidenced by N—H resonance from 1H NMR spectroscopy. The basicity of NR2 substituents in these compounds accounts for the red shift of the N—H stretch, as observed from IR spectroscopy (Lee, 2023).

  • Synthesis of Bifunctional Catalysts for Asymmetric Michael Reaction A new class of bifunctional catalysts incorporating a thiourea moiety and an amino group on a chiral scaffold has been synthesized. Among these, a thiourea derivative with 3,5-bis(trifluoromethyl)benzene and dimethylamino groups was found to be highly efficient for the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins (Okino et al., 2005).

Future Directions

While specific future directions for N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as N,N-dimethyl enaminones have shown recent progress in their utility as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and a broad range of heterocyclic and fused heterocyclic derivatives . This suggests potential future directions in the exploration of similar compounds for the synthesis of various heterocycles.

properties

IUPAC Name

(1E,3E)-1,3-bis(dimethylaminomethylidene)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3/b8-5+,9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJKOXKEGOLKDB-XVYDYJIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=N/C(=S)/N=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis[(dimethylamino)methylene]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis[(dimethylamino)methylene]thiourea
Reactant of Route 2
Reactant of Route 2
N,N'-bis[(dimethylamino)methylene]thiourea

Citations

For This Compound
2
Citations
C Landreau, D Deniaud, A Reliquet… - European Journal of …, 2003 - Wiley Online Library
We report here the first example of an efficient regioselective synthesis of heterobicyclic compounds using thiourea as starting material. The key step in this synthetic process is the …
P Singh, P Sharma, K Bisetty, MP Mahajan - Arkivoc, 2011 - pdfs.semanticscholar.org
A series of new thiophene compounds 6a-6l was synthesized from the reactions of in situ generated cross-conjugated enaminothiones 2 and α-bromoketones/ethyl bromoacetate. …
Number of citations: 10 pdfs.semanticscholar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.